1-Chloro-3-cyclopropoxy-2-ethylbenzene
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Overview
Description
1-Chloro-3-cyclopropoxy-2-ethylbenzene is an organic compound with the molecular formula C11H13ClO It is a derivative of benzene, featuring a chlorine atom, a cyclopropoxy group, and an ethyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-3-cyclopropoxy-2-ethylbenzene typically involves multiple steps, starting from benzene. The process includes:
Friedel-Crafts Alkylation: Introduction of the ethyl group to the benzene ring using ethyl chloride and a Lewis acid catalyst such as aluminum chloride.
Chlorination: Introduction of the chlorine atom to the benzene ring, which can be achieved using chlorine gas in the presence of a catalyst like ferric chloride.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced purification techniques such as distillation and recrystallization may be employed.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-3-cyclopropoxy-2-ethylbenzene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of 3-cyclopropoxy-2-ethylphenol.
Oxidation Reactions: The ethyl group can be oxidized to form a carboxylic acid derivative.
Reduction Reactions: The compound can undergo reduction reactions, particularly at the cyclopropoxy group, leading to the formation of cyclopropyl derivatives
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Major Products:
Substitution: 3-Cyclopropoxy-2-ethylphenol.
Oxidation: 3-Cyclopropoxy-2-ethylbenzoic acid.
Reduction: Cyclopropyl derivatives of the benzene ring.
Scientific Research Applications
1-Chloro-3-cyclopropoxy-2-ethylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme-substrate interactions due to its unique structural features.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 1-Chloro-3-cyclopropoxy-2-ethylbenzene involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. The cyclopropoxy group may play a crucial role in stabilizing the compound’s interaction with its target, while the chlorine atom can enhance its reactivity .
Comparison with Similar Compounds
1-Chloro-2-ethylbenzene: Lacks the cyclopropoxy group, making it less sterically hindered and potentially less reactive.
1-Chloro-3-ethylbenzene: Similar structure but without the cyclopropoxy group, leading to different reactivity and applications.
1-Chloro-4-ethylbenzene: Positional isomer with different chemical properties and reactivity .
Uniqueness: 1-Chloro-3-cyclopropoxy-2-ethylbenzene is unique due to the presence of the cyclopropoxy group, which introduces significant steric hindrance and alters the compound’s reactivity. This makes it a valuable intermediate in organic synthesis and a potential candidate for various scientific applications.
Properties
Molecular Formula |
C11H13ClO |
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Molecular Weight |
196.67 g/mol |
IUPAC Name |
1-chloro-3-cyclopropyloxy-2-ethylbenzene |
InChI |
InChI=1S/C11H13ClO/c1-2-9-10(12)4-3-5-11(9)13-8-6-7-8/h3-5,8H,2,6-7H2,1H3 |
InChI Key |
FAKJGZPPXIPZBC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=CC=C1Cl)OC2CC2 |
Origin of Product |
United States |
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